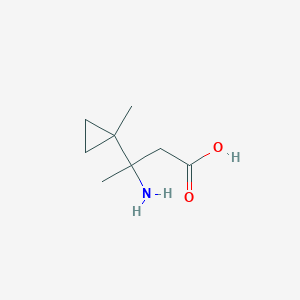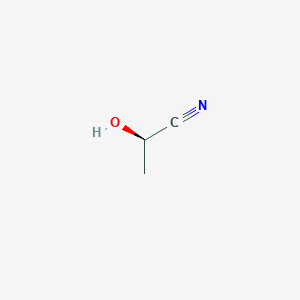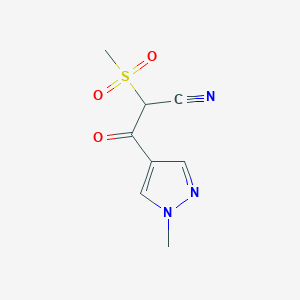![molecular formula C11H16BrNO B13069896 4-{[(4-Bromophenyl)methyl]amino}butan-2-ol](/img/structure/B13069896.png)
4-{[(4-Bromophenyl)methyl]amino}butan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[(4-Bromophenyl)methyl]amino}butan-2-ol is an organic compound with the molecular formula C11H16BrNO It is a brominated derivative of butanol, featuring a bromophenyl group attached to an amino-butanol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-Bromophenyl)methyl]amino}butan-2-ol typically involves the reaction of 4-bromobenzylamine with 2-butanone under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst like palladium on carbon. The reaction proceeds as follows:
Reductive Amination:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
化学反应分析
Types of Reactions
4-{[(4-Bromophenyl)methyl]amino}butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: 4-{[(4-Bromophenyl)methyl]amino}butan-2-one.
Reduction: 4-{[(4-Phenyl)methyl]amino}butan-2-ol.
Substitution: 4-{[(4-Azidophenyl)methyl]amino}butan-2-ol.
科学研究应用
4-{[(4-Bromophenyl)methyl]amino}butan-2-ol has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is employed in studies investigating the effects of brominated phenyl compounds on biological systems.
Industrial Applications: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-{[(4-Bromophenyl)methyl]amino}butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance binding affinity to certain targets, while the amino-butanol backbone may facilitate cellular uptake and distribution. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-{[(4-Chlorophenyl)methyl]amino}butan-2-ol: Similar structure but with a chlorine atom instead of bromine.
4-{[(4-Methylphenyl)methyl]amino}butan-2-ol: Similar structure but with a methyl group instead of bromine.
4-{[(4-Fluorophenyl)methyl]amino}butan-2-ol: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
4-{[(4-Bromophenyl)methyl]amino}butan-2-ol is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. Bromine is larger and more polarizable than other halogens, which can affect the compound’s interactions with biological targets and its overall chemical behavior.
属性
分子式 |
C11H16BrNO |
|---|---|
分子量 |
258.15 g/mol |
IUPAC 名称 |
4-[(4-bromophenyl)methylamino]butan-2-ol |
InChI |
InChI=1S/C11H16BrNO/c1-9(14)6-7-13-8-10-2-4-11(12)5-3-10/h2-5,9,13-14H,6-8H2,1H3 |
InChI 键 |
WWJHEEJDXWLRPO-UHFFFAOYSA-N |
规范 SMILES |
CC(CCNCC1=CC=C(C=C1)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


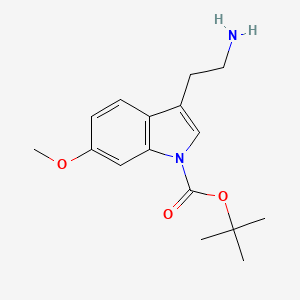
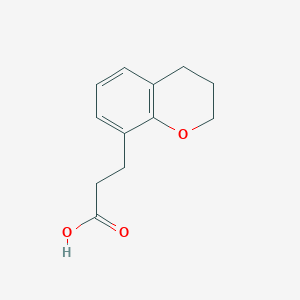

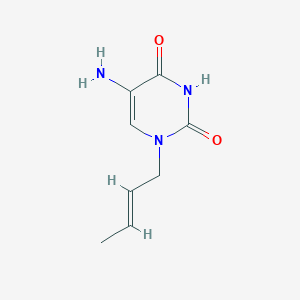

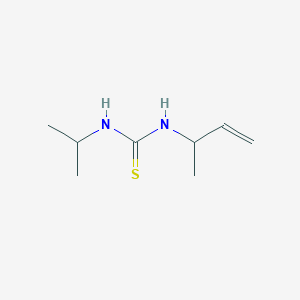
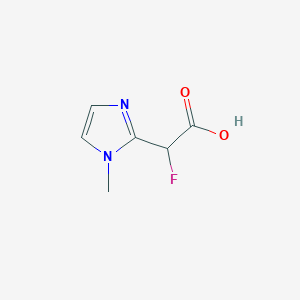
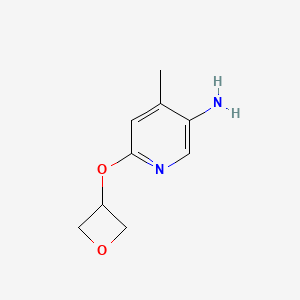
![3-Methyl-3H-imidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B13069867.png)
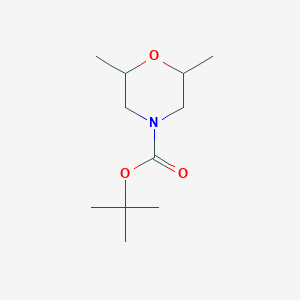
![1-[(3-Methylpyridin-2-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B13069873.png)
